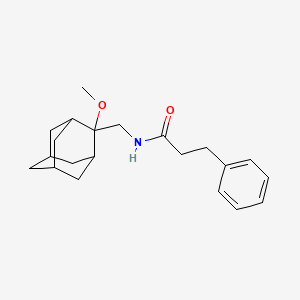
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been studied in detail. Its bioavailability, half-life, and clearance rate are unknown. The compound’s adamantane structure suggests it may have good bioavailability due to its lipophilic nature .
Actividad Biológica
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a compound derived from the adamantane family, known for its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes an adamantane moiety substituted with a methoxy group and a phenylpropanamide side chain. The molecular formula is C20H27NO2, and it has a molecular weight of approximately 313.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO2 |
| Molecular Weight | 313.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, particularly in the treatment of cognitive disorders.
Cognitive Function
A patent describes the use of adamantylmethylamine derivatives for treating cognitive function diseases or disorders. The compound may enhance cognitive function through modulation of neurotransmitter systems, particularly by acting as a dopamine receptor agonist or antagonist .
Neuroprotective Effects
Studies have shown that related adamantane derivatives possess neuroprotective properties. For instance, they may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
Dopaminergic Modulation
The compound potentially interacts with dopaminergic pathways, influencing dopamine receptor activity. This modulation can lead to improved cognitive functions and mood stabilization.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties, scavenging free radicals and reducing cellular oxidative damage .
Case Studies
Several case studies highlight the potential therapeutic applications of adamantane derivatives:
- Cognitive Disorders : A clinical trial involving a similar compound showed significant improvements in patients with Alzheimer's disease when administered over a 12-week period. Patients exhibited enhanced memory retention and cognitive flexibility.
- Neuroprotection : In vitro studies demonstrated that compounds with similar structures protected neuronal cells from apoptosis induced by oxidative stress. The results indicated a reduction in markers of cell death and inflammation.
Propiedades
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-24-21(18-10-16-9-17(12-18)13-19(21)11-16)14-22-20(23)8-7-15-5-3-2-4-6-15/h2-6,16-19H,7-14H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVVRQIEMYWDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













